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Introduction
Volasertib (also known as BI 6727) is a potent and selective inhibitor of Polo-like kinase 1

(PLK1), a key regulator of mitosis.[1][2][3] Its mechanism of action involves competitively

binding to the ATP-binding pocket of PLK1, which disrupts the formation of the mitotic spindle.

This leads to cell cycle arrest in the G2/M phase, specifically in prometaphase, and ultimately

induces apoptosis (programmed cell death) in cancer cells.[4][5][6] Volasertib also shows

inhibitory activity against the closely related kinases PLK2 and PLK3, albeit at higher

concentrations.[3][7] Due to its targeted action on proliferating cells, volasertib has been

investigated extensively in numerous preclinical models for various malignancies,

demonstrating significant antitumor activity.[8] These application notes provide a detailed

summary of administration routes, dosages, and protocols from published preclinical studies.

Mechanism of Action: Signaling Pathway
Volasertib's primary mechanism is the inhibition of PLK1. This kinase is a master regulator of

multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokine-

sis. By inhibiting PLK1, volasertib causes a distinct "Polo arrest" phenotype, characterized by

cells with monopolar spindles that are unable to progress through mitosis, leading to apoptosis.

[5] Additionally, studies have shown that volasertib can impact other critical cell signaling
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pathways. For instance, it has been observed to suppress the expression of DNMT (DNA

methyltransferase) family proteins and modulate the PI3K/AKT/mTOR and MEK/ERK signaling

pathways, which are crucial for cell survival and proliferation.[1]
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Caption: Volasertib inhibits PLK1, leading to mitotic arrest and apoptosis.

Data Presentation: Administration in Preclinical
Models
Volasertib has been administered in preclinical studies via two primary routes: intravenous (IV)

injection and oral gavage. The choice of administration route, dosage, and schedule varies

depending on the tumor model and experimental design.

Table 1: Intravenous (IV) Administration of Volasertib
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Preclinical
Model Type

Animal
Model

Dose Range
Dosing
Schedule

Vehicle
Reference(s
)

Solid Tumors

Colon, Lung,

& Colon

Carcinoma

Xenografts

(HCT116,

NCI-H460,

CXB1)

Nude Mice

(BomTac:NM

RI-Foxn1nu)

~25

mg/kg/day
Not specified Not specified [3]

Pediatric

Solid Tumor

Xenografts

(Neuroblasto

ma,

Glioblastoma,

etc.)

Not specified 30 mg/kg

Once weekly

for 3 weeks

(q7dx3)

Sterile Saline [9]

Hematologica

l

Malignancies

Acute

Myeloid

Leukemia

(AML)

Xenograft

(MOLM-13)

Nude Mice 20 - 40 mg/kg Once weekly Not specified [10]

AML

Xenograft

(MV-4-11)

Nude Mice
10, 20, or 40

mg/kg
Once weekly Not specified [5][11]

AML

Xenograft

(MV-4-11)

Nude Mice 20 mg/kg

Twice weekly

on

consecutive

days

Not specified [11]
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Pediatric

Acute

Lymphoblasti

c Leukemia

(ALL)

Xenografts

Not specified 15 mg/kg

Once weekly

for 3 weeks

(q7dx3)

Sterile Saline [9]

Syngeneic

Leukemia

Model

(C1498)

C57BL/6J

Mice
20 mg/kg

Administered

on days 7, 9,

11, and 13

post-

inoculation

Not specified [11]

Table 2: Oral Administration of Volasertib
Preclinical
Model Type

Animal
Model

Dose Range
Dosing
Schedule

Vehicle
Reference(s
)

Colon

Carcinoma

Xenograft

(HCT116)

Nude Mice

(BomTac:NM

RI-Foxn1nu)

50 mg/kg

(total weekly)

Once weekly,

twice weekly,

or daily for 40

days

Not specified [12][13]

Non-Small

Cell Lung

Carcinoma

Xenograft

(NCI-H460)

Not specified 70 mg/kg Once weekly Not specified [13][14]

Non-Small

Cell Lung

Carcinoma

Xenograft

(NCI-H460)

Not specified 10 mg/kg Daily Not specified [13][14]

Experimental Protocols
The following are generalized protocols for the administration of volasertib trihydrochloride
based on methodologies cited in preclinical research. Researchers should adapt these
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protocols based on specific experimental needs, institutional guidelines (IACUC), and the

formulation of the compound.

Protocol 1: Intravenous (IV) Injection
This protocol is suitable for administering volasertib in xenograft models where rapid systemic

exposure is desired.

Materials:

Volasertib trihydrochloride

Vehicle (e.g., sterile 0.9% saline)

Sterile vials and syringes

Animal restraints as required by institutional protocol

Calibrated scale for animal weight

Procedure:

Formulation: Prepare the volasertib solution on the day of administration. Volasertib has

been formulated in sterile saline for IV use.[9] Aseptically dissolve the required amount of

volasertib trihydrochloride in the vehicle to achieve the final desired concentration (e.g.,

for a 20 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration

would be 4 mg/mL).

Animal Preparation: Weigh each animal to determine the precise injection volume.

Administration: Gently restrain the mouse. The lateral tail vein is the most common site for IV

injection. Administer the calculated volume of the volasertib solution slowly and carefully.

Monitoring: After injection, monitor the animal for any immediate adverse reactions. Return

the animal to its cage and continue monitoring according to the experimental plan and

institutional guidelines.
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Dosing Schedule: Repeat administration as required by the study design (e.g., once weekly).

[10]

Protocol 2: Oral Gavage
This protocol is used for oral administration to evaluate the compound's oral bioavailability and

efficacy.

Materials:

Volasertib trihydrochloride

Vehicle (e.g., a formulation of DMSO, PEG300, Tween 80, and saline)[14]

Sterile vials and syringes

Oral gavage needles (flexible or rigid, appropriate size for the animal)

Calibrated scale for animal weight

Procedure:

Formulation: Prepare the oral suspension. A common vehicle for poorly soluble compounds

can be a mixture such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[14] The

final concentration should be calculated based on the dose and a standard gavage volume

(e.g., 100-200 µL for a mouse).

Animal Preparation: Weigh each animal to calculate the exact volume for administration.

Administration: Securely restrain the animal. Gently insert the gavage needle into the

esophagus and deliver the formulation directly into the stomach. Ensure proper technique to

avoid accidental tracheal administration.

Monitoring: Observe the animal for any signs of distress or regurgitation immediately

following the procedure.

Dosing Schedule: Administer according to the predefined schedule, which can range from

daily to weekly dosing.[12][13]
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Experimental Workflow Visualization
The diagram below outlines a typical workflow for an in vivo preclinical study evaluating

volasertib efficacy in a xenograft model.

1. Cell Culture
(e.g., MOLM-13, HCT116)

2. Animal Model Preparation
(Subcutaneous or IV injection of cells)

3. Tumor Establishment
(Monitor until tumors reach a specific volume)

4. Randomization
(Group animals into Vehicle and Treatment arms)

5. Treatment Administration
(IV or Oral Gavage of Volasertib)

6. Monitoring & Data Collection
(Tumor Volume, Body Weight, Clinical Signs)

Repeated according
to schedule

7. Endpoint Analysis
(Tumor Growth Inhibition, Survival Analysis, PK/PD)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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